N1-Benzyl vs. N1-Phenyl: Lipophilicity and Molecular Weight Comparison
The target compound bearing an N1-benzyl substituent (C₁₃H₁₅N₃O₂, MW 245.28) exhibits a computed LogP of 1.69 (ChemScene) , which is lower than the LogP range of 1.91–2.21 reported for the N1-phenyl analog (C₁₂H₁₃N₃O₂, MW 231.25) . This difference of at least 0.22 log units indicates that the benzyl group, despite adding one methylene unit, confers a lower overall lipophilicity than the phenyl congener, likely due to conformational effects on polar surface area exposure. The molecular weight increase of 14.03 Da is consistent with the formal CH₂ insertion.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP 1.69; MW 245.28 Da |
| Comparator Or Baseline | Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate: LogP 1.91 (FINETECH) to 2.21 (chem960); MW 231.25 Da |
| Quantified Difference | ΔLogP ≥ 0.22 (lower for benzyl); ΔMW +14.03 Da |
| Conditions | In silico computed LogP values from supplier datasheets; experimental verification recommended |
Why This Matters
The anomalous LogP trend (benzyl < phenyl) cannot be predicted from simple additive fragment constants and must be verified in the specific regioisomeric context; procurement of the correct N1-substituted analog is essential for maintaining intended physicochemical properties in a lead series.
